(4-Bromo-2-methoxyphenyl)acetonitrile
Overview
Description
(4-Bromo-2-methoxyphenyl)acetonitrile: is an organic compound with the molecular formula C9H8BrNO. It is characterized by a bromine atom and a methoxy group attached to a phenyl ring, which is further connected to an acetonitrile group. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Bromination and Methoxylation: The compound can be synthesized by first brominating 2-methoxybenzene to produce 4-bromo-2-methoxybenzene, followed by a subsequent reaction with acetonitrile under suitable conditions.
Sandmeyer Reaction: Another method involves the diazotization of 4-bromo-2-methoxyaniline followed by the reaction with copper(I) cyanide to yield the desired compound.
Industrial Production Methods: The industrial production of this compound typically involves large-scale bromination and methoxylation reactions, often using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
(4-Bromo-2-methoxyphenyl)acetonitrile: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to a primary amine.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate or chromic acid.
Reduction: Using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Using nucleophiles like sodium hydroxide or ammonia under suitable conditions.
Major Products Formed:
Oxidation: 4-Bromo-2-methoxybenzoic acid or 4-Bromo-2-methoxyacetophenone.
Reduction: 4-Bromo-2-methoxyaniline.
Substitution: 4-Hydroxy-2-methoxybenzonitrile or 4-Amino-2-methoxybenzonitrile.
Scientific Research Applications
(4-Bromo-2-methoxyphenyl)acetonitrile: has various applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It is investigated for its potential therapeutic properties in drug discovery and development.
Industry: It is utilized in the production of dyes, pigments, and other chemical products.
Mechanism of Action
(4-Bromo-2-methoxyphenyl)acetonitrile: is similar to other brominated phenyl compounds, such as 4-Bromo-2-methoxybenzoic acid and 4-Bromo-2-methoxyaniline . its unique combination of functional groups makes it distinct in terms of reactivity and application.
Comparison with Similar Compounds
4-Bromo-2-methoxybenzoic acid
4-Bromo-2-methoxyaniline
4-Bromo-2-methoxyacetophenone
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Biological Activity
(4-Bromo-2-methoxyphenyl)acetonitrile is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a bromine atom and a methoxy group attached to a phenyl ring, linked to an acetonitrile group. These functional groups contribute to its reactivity and solubility, making it a candidate for various biological applications.
Mechanisms of Biological Activity
Research suggests that this compound may function as an enzyme inhibitor and exhibit receptor binding activity . The presence of the bromine and methoxy groups enhances its interaction with biological targets, influencing various biochemical pathways. Its mechanism of action primarily involves:
- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways.
- Receptor Interaction : It may bind to various receptors, modulating their activity and affecting cellular responses.
Antimicrobial Activity
Studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results in inhibiting growth.
Table 1: Antimicrobial Activity Results
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 5.64 - 77.38 µM |
Escherichia coli | 2.33 - 156.47 µM |
Bacillus subtilis | 4.69 - 22.9 µM |
These findings suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .
Anticancer Properties
Research has also explored the anticancer potential of this compound. In vitro studies have demonstrated its ability to interfere with the mitotic machinery of cancer cells, leading to cell cycle arrest and apoptosis.
Case Study: Antitumor Activity
A study assessed the effects of this compound on cancer cell lines, revealing:
- Cell Cycle Arrest : Initial G2/M phase arrest was observed.
- Induction of Apoptosis : Flow cytometry results indicated increased apoptotic cell death following treatment.
These results underscore the compound's potential as an antitumor agent by disrupting microtubule dynamics in cancer cells .
Research Findings and Future Directions
Ongoing research continues to evaluate the full spectrum of biological activities associated with this compound. Potential future directions include:
- Detailed Mechanistic Studies : Further exploration of its interactions with specific enzymes and receptors.
- In Vivo Studies : Investigating its efficacy in animal models to validate in vitro findings.
- Development of Derivatives : Synthesizing analogs to enhance potency and selectivity for therapeutic applications.
Properties
IUPAC Name |
2-(4-bromo-2-methoxyphenyl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c1-12-9-6-8(10)3-2-7(9)4-5-11/h2-3,6H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKTBTBUHEXXTRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50680957 | |
Record name | (4-Bromo-2-methoxyphenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50680957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
858523-37-2 | |
Record name | (4-Bromo-2-methoxyphenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50680957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-Bromo-2-methoxyphenyl)acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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